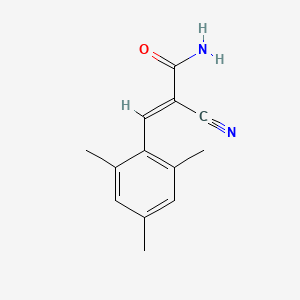

(2E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enamide

Description

(2E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enamide is an α,β-unsaturated carbonyl compound characterized by a cyano group at the α-position, a 2,4,6-trimethylphenyl substituent at the β-position, and an amide functional group. The (2E)-configuration indicates the trans geometry of the double bond, which influences its electronic and steric properties. The amide moiety contributes to hydrogen-bonding capabilities and thermal stability, making this compound relevant in materials science and pharmaceutical intermediates .

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enamide |

InChI |

InChI=1S/C13H14N2O/c1-8-4-9(2)12(10(3)5-8)6-11(7-14)13(15)16/h4-6H,1-3H3,(H2,15,16)/b11-6+ |

InChI Key |

BYMWJFZMPFVVGL-IZZDOVSWSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)/C=C(\C#N)/C(=O)N)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=C(C#N)C(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Cyano-3-mesityl-2-propenamide typically involves the reaction of mesityl aldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomerization to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of (2E)-2-Cyano-3-mesityl-2-propenamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Cyano-3-mesityl-2-propenamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(2E)-2-Cyano-3-mesityl-2-propenamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-Cyano-3-mesityl-2-propenamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the mesityl group provides steric hindrance, influencing the compound’s reactivity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Aromatic Substituents

- Compound 1: 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (from ) features a chromone-derived aromatic system.

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (): The methoxy group is a stronger electron donor than methyl, increasing electron density at the β-position. However, the ester group in this compound reduces hydrogen-bonding capability compared to the amide in the target molecule, impacting solubility and reactivity .

- The ester group again contrasts with the amide, suggesting divergent applications in synthesis .

Functional Group Differences

- Amide vs. Ester : The target compound’s amide group (−CONH2) offers greater thermal stability and hydrogen-bonding capacity than esters (−COOR). For example, ethyl esters () are more hydrolytically labile, making them less suitable for high-temperature applications .

- This contrasts with the electron-donating methyl groups in the target compound, which may reduce electrophilicity at the β-carbon .

Physicochemical Properties

Biological Activity

(2E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enamide, also known as mesityl cyanoacetamide, is an organic compound that has garnered attention for its potential biological activities. This compound features a cyano group and a mesityl moiety, which contribute to its unique properties and reactivity. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | (E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enamide |

| InChI Key | BYMWJFZMPFVVGL-IZZDOVSWSA-N |

The presence of the cyano group serves as an electrophilic site, while the bulky mesityl group may influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of cyanoacetamide compounds exhibit significant antimicrobial activity. For instance, a study investigating various synthetic cyanoacetamide derivatives found that certain compounds demonstrated effective inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus . The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of (2E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enamide has been explored in various contexts. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators . In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a promising avenue for therapeutic development.

The biological activity of (2E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The cyano group can act as an electrophile, potentially inhibiting enzymes involved in cellular processes.

- Receptor Binding : The compound may bind to specific receptors or proteins within cells, altering their function and leading to biological effects.

Case Study 1: Antimicrobial Efficacy

In a comparative study on synthetic cyanoacetamide derivatives against cotton pests, researchers found that certain derivatives exhibited notable insecticidal properties. The study highlighted the potential for these compounds to serve as environmentally friendly alternatives to traditional pesticides .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on cancer cell lines demonstrated that (2E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enamide significantly reduced cell viability in MCF-7 cells by inducing apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating a rise in apoptotic cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.